molecular formula C13H12N2OS B6232066 (1R,2R)-2-phenyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide CAS No. 2223103-00-0

(1R,2R)-2-phenyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide

Cat. No.: B6232066
CAS No.: 2223103-00-0
M. Wt: 244.3
InChI Key:
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Description

(1R,2R)-2-phenyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by a cyclopropane ring substituted with a phenyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-phenyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Grignard reaction, where phenylmagnesium bromide reacts with a suitable cyclopropane precursor.

    Thiazole Ring Formation: The thiazole ring is typically synthesized via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone.

    Amide Bond Formation: The final step involves coupling the thiazole ring with the cyclopropane carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the amide bond to yield the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amine derivatives from the reduction of the amide bond.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-phenyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R,2R)-2-phenyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The phenyl group can enhance binding affinity through hydrophobic interactions, while the cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-phenylcyclopropane-1-carboxamide: Lacks the thiazole ring, which may reduce its biological activity.

    (1R,2R)-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide: Contains a methyl-substituted phenyl group, which may alter its binding properties and biological effects.

    (1R,2R)-2-phenyl-N-(1,3-oxazol-2-yl)cyclopropane-1-carboxamide: Contains an oxazole ring instead of a thiazole ring, which may affect its reactivity and biological interactions.

Uniqueness

The presence of both the phenyl and thiazole rings in (1R,2R)-2-phenyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide confers unique properties, such as enhanced binding affinity and specificity for certain biological targets. The cyclopropane ring adds rigidity, which can influence the compound’s overall conformation and activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2223103-00-0

Molecular Formula

C13H12N2OS

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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